2-Ethylidenehexahydro-1H-pyrrolizine

Description

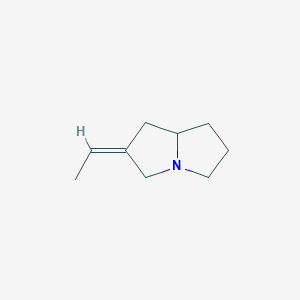

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6Z)-6-ethylidene-1,2,3,5,7,8-hexahydropyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-8-6-9-4-3-5-10(9)7-8/h2,9H,3-7H2,1H3/b8-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTKSSAAIDKRSN-WAPJZHGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylidenehexahydro 1h Pyrrolizine and Analogues

Strategies for the Construction of the Hexahydro-1H-pyrrolizine Core

The hexahydro-1H-pyrrolizine, also known as the pyrrolizidine (B1209537) nucleus, is a bicyclic system consisting of two fused five-membered rings sharing a nitrogen atom at the bridgehead. nih.gov The construction of this core scaffold is a critical step in the total synthesis of many alkaloids.

Classical Approaches in Pyrrolizidine Alkaloid Total Synthesis

Historically, the synthesis of the pyrrolizidine core has often relied on the use of chiral starting materials derived from natural sources, a strategy known as the chiral pool approach. Common starting materials include amino acids like L-proline and hydroxyproline, as well as tartaric and malic acids. These precursors provide a stereochemically defined foundation upon which the bicyclic system can be constructed.

One of the earliest and most straightforward strategies involves the elaboration of L-proline derivatives. For instance, the reduction of L-proline to the corresponding prolinol provides a versatile intermediate. Subsequent N-alkylation with a four-carbon unit followed by cyclization can afford the desired pyrrolizidine skeleton. Another classical approach involves the use of succinimide, which can be elaborated and cyclized to form the bicyclic core in a convenient and direct manner. iastate.edu

Table 1: Classical Synthetic Approaches to the Pyrrolizidine Core

| Starting Material | Key Strategy | Reference |

|---|---|---|

| L-Proline | Elaboration and intramolecular cyclization | General knowledge |

| Succinimide | Multi-step elaboration and cyclization | iastate.edu |

Modern Synthetic Methodologies for Pyrrolizidine Scaffolds

More contemporary approaches to the pyrrolizidine scaffold have focused on the development of novel and efficient reactions that allow for greater control over stereochemistry and offer more convergent synthetic routes. These methods often involve powerful bond-forming reactions such as cycloadditions and ring annulations.

While 1,3-dipolar cycloadditions are a well-established method for the synthesis of five-membered rings and have been applied to pyrrolizidine synthesis, [5+2] cycloaddition reactions have also emerged as a powerful tool for the construction of seven-membered rings, which can then be transformed into the pyrrolizidine core. A notable example is the intramolecular cycloaddition of 3-oxidopyridinium ylides. In this approach, a pyridinium (B92312) salt bearing a tethered alkene is treated with a base to generate a 3-oxidopyridinium betaine, which then undergoes an intramolecular [5+2] cycloaddition to form a bridged bicyclic system. Subsequent rearrangement and reduction can furnish the pyrrolizidine skeleton.

Ring annulation, the process of building a new ring onto an existing one, provides a convergent approach to the hexahydro-1H-pyrrolizine core. One such strategy is the aza-Robinson annulation. This reaction involves the Michael addition of a cyclic enamine or a related species to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the second ring. This method allows for the construction of functionalized pyrrolizidine systems that can be further elaborated.

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. In the context of pyrrolizidine synthesis, microwave irradiation has been successfully employed to promote intramolecular cyclization reactions. For instance, the intramolecular hydroaminomethylation of a substituted vinylpyrrolidine can be efficiently achieved under microwave heating in the presence of a suitable catalyst, leading to the formation of the bicyclic pyrrolizidine core. This method offers a rapid and efficient alternative to conventional heating.

Enantioselective Synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine and Related Chiral Pyrrolizidines

The majority of naturally occurring pyrrolizidine alkaloids are chiral, and their biological activity is often dependent on their specific stereochemistry. Consequently, the development of enantioselective synthetic methods is of paramount importance.

The enantioselective synthesis of the pyrrolizidine core can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions. For instance, asymmetric 1,3-dipolar cycloaddition reactions using chiral metal catalysts or organocatalysts can provide enantioenriched pyrrolidine (B122466) rings, which can then be converted to the bicyclic system.

The introduction of the 2-ethylidene group is a crucial step in the synthesis of the target molecule. This exocyclic double bond is typically installed via olefination of a corresponding 2-oxopyrrolizidine (pyrrolizidinone) precursor. The Wittig reaction and the Horner-Wadsworth-Emmons reaction are the most common methods employed for this transformation. nih.govkib.ac.cnwikipedia.orgclockss.orgyoutube.comorganic-chemistry.orgorganic-chemistry.orgscribd.comwikipedia.org The stereoselectivity of the olefination (i.e., the formation of the E or Z isomer of the ethylidene group) can often be controlled by the choice of reagents and reaction conditions. For instance, the Horner-Wadsworth-Emmons reaction using stabilized phosphonate (B1237965) ylides generally favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

In a potential enantioselective synthesis of this compound, an enantiomerically pure pyrrolizidinone would first be prepared using one of the modern catalytic asymmetric methods. Subsequent olefination would then introduce the ethylidene moiety. For example, the enantioselective synthesis of a spiro[indolizidine-1,3′-oxindole] alkaloid bearing an E-ethylidene substituent was achieved by acetylation of the lactam carbonyl followed by hydride reduction and stereoselective elimination. mdpi.com This highlights a plausible strategy for the stereocontrolled introduction of the ethylidene group in the target molecule.

Table 2: Methods for the Introduction of the Ethylidene Group

| Reaction | Reagents | Key Features |

|---|---|---|

| Wittig Reaction | Phosphonium (B103445) ylide (e.g., Ph3P=CHCH3) | Widely used for converting ketones to alkenes. Stereoselectivity depends on the ylide stability. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion (e.g., (EtO)2P(O)CH(Na)CH3) | Often provides excellent E-selectivity for the resulting alkene. The phosphate (B84403) byproduct is water-soluble, simplifying purification. |

Stereoselective Introduction of the Ethylidene Moiety

The introduction of an ethylidene group onto the hexahydro-1H-pyrrolizine skeleton in a stereoselective manner is a significant synthetic challenge. The geometry of the exocyclic double bond, being either (E) or (Z), can profoundly influence the biological activity of the molecule. Standard olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods employed for this transformation.

These reactions involve the coupling of a carbonyl compound (an aldehyde or a ketone) with a phosphorus ylide or a phosphonate carbanion, respectively. To synthesize this compound, a precursor such as hexahydro-1H-pyrrolizin-2-one or hexahydro-1H-pyrrolizine-2-carbaldehyde would be required.

Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde to an alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically lead to the formation of (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. A significant advantage of the HWE reaction is that it generally favors the formation of (E)-alkenes with high stereoselectivity. The resulting phosphate byproduct is also water-soluble, which simplifies purification.

While direct examples of the stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of these olefination reactions provide a clear theoretical pathway. The choice of reagents and reaction conditions would be critical in controlling the stereoselectivity of the ethylidene group.

Formal Syntheses and Derivatization Routes to this compound

A formal synthesis constitutes the synthesis of a known precursor that has been previously converted to the final target molecule. In the context of this compound, a formal synthesis would involve the preparation of an intermediate that has been successfully used to synthesize the final product. Due to the limited specific literature on the target compound, a discussion of formal syntheses remains largely theoretical.

Derivatization of this compound would involve chemical modification of the core structure to produce analogues. Potential derivatization could include:

Modification of the Pyrrolizidine Core: Introduction of substituents, such as hydroxyl or alkyl groups, on the pyrrolizidine rings.

Alteration of the Ethylidene Moiety: Further functionalization of the double bond, for example, through epoxidation or dihydroxylation, to introduce new functionalities.

These derivatization strategies would be crucial for structure-activity relationship (SAR) studies, aiming to explore how different functional groups impact the biological properties of the parent compound.

Synthesis of Pyrrolizine-Bridged Bipyrroles and Related Heterocycles

The pyrrolizine scaffold can serve as a linking unit to construct more complex heterocyclic systems, such as pyrrolizine-bridged bipyrroles. These compounds are of interest for their potential applications in materials science and as ligands in coordination chemistry.

A notable method for the synthesis of substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles involves an acid-catalyzed condensation of diketones with pyrrole (B145914). sharif.edusharif.edu This approach utilizes ferric hydrogensulfate as an environmentally friendly and efficient homogeneous acidic catalyst in aqueous conditions. sharif.edusharif.edu

The proposed mechanism for this reaction involves the initial formation of a carbonium ion from the diketone, which then undergoes intramolecular nucleophilic substitution with the pyrrole rings. sharif.edu This is followed by a subsequent loss of a proton to yield the final pyrrolizine-bridged bipyrrole. sharif.edu This method is attractive as it provides access to these complex molecules under green conditions and allows for the introduction of various functional groups. sharif.edusharif.edu

| Starting Diketone | Pyrrole | Catalyst | Product | Yield (%) | Reference |

| 1,4-Diketone | Pyrrole | Ferric Hydrogensulfate | Substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrrole | Good | sharif.edusharif.edu |

This table is illustrative of the general reaction described in the sources and does not represent a specific example with numerical yield data from the provided text.

Furthermore, palladium-catalyzed cascade reactions of functionalized alkynes have been developed to synthesize pyrrolizine- and indolizine-fused heterocycles. acs.orgacs.org These methods offer high skeletal diversity and atom economy, providing access to a range of complex fused systems. acs.orgacs.org

Biosynthetic Pathways of 2 Ethylidenehexahydro 1h Pyrrolizine and Parent Pyrrolizidine Alkaloids

Overview of Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plant Systems

Pyrrolizidine alkaloids are synthesized in various plant families, most notably Asteraceae, Boraginaceae, and Fabaceae. nih.govmdpi.com The biosynthesis is a highly regulated process, often localized to specific tissues and developmental stages of the plant. researchgate.net The core of all PAs is the necine base, a pyrrolizidine ring system. nih.gov The journey to this core structure begins with precursors from primary metabolism, specifically polyamines derived from the amino acid L-arginine. nih.gov

The general pathway can be summarized in three main stages:

Formation of the first pathway-specific intermediate, homospermidine. nih.gov

Construction of the bicyclic necine base core. nih.gov

Structural diversification of the necine base and esterification with necic acids. nih.gov

It is within this final stage of diversification that specific structures like 2-Ethylidenehexahydro-1H-pyrrolizine are likely formed.

Key Enzymatic Steps and Intermediates (e.g., Homospermidine Synthase)

The committed step in PA biosynthesis is the formation of the symmetrical polyamine homospermidine. nih.gov This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . nih.gov

Homospermidine Synthase (HSS): This enzyme utilizes two molecules of putrescine or one molecule of putrescine and one of spermidine to synthesize homospermidine. cdnsciencepub.com The reaction is NAD+-dependent and represents a critical regulatory point in the pathway. nih.gov HSS has evolved independently on multiple occasions in different plant lineages through the duplication of the gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism. nih.govpnas.org

| Enzyme | Substrate(s) | Product | Cofactor |

| Homospermidine Synthase | Putrescine, Spermidine | Homospermidine | NAD+ |

| Diamine Oxidase | Homospermidine | 4,4'-Iminodibutanal | Copper |

| Alcohol Dehydrogenase | Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine | NADH/NADPH |

Oxidation of Homospermidine: Following its synthesis, homospermidine undergoes oxidative deamination, a reaction likely catalyzed by a copper-dependent diamine oxidase. nih.gov This step converts homospermidine into the dialdehyde intermediate, 4,4'-iminodibutanal. nih.gov

Formation of the Necine Base Core

The formation of the characteristic bicyclic pyrrolizidine structure, the necine base, proceeds from the dialdehyde intermediate.

Cyclization: 4,4'-Iminodibutanal undergoes a spontaneous or enzyme-assisted intramolecular cyclization. This process involves the formation of a Schiff base, leading to the 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium cation, which then undergoes a Mannich-type reaction to form pyrrolizidine-1-carbaldehyde. nih.govmdpi.com While spontaneous cyclization is possible, the stereospecificity of the necine bases found in nature suggests that this step is likely enzyme-catalyzed to avoid a mixture of stereoisomers. nih.gov

Reduction: The resulting pyrrolizidine-1-carbaldehyde is then reduced to the corresponding alcohol, 1-hydroxymethylpyrrolizidine. This reduction is thought to be catalyzed by an alcohol dehydrogenase. nih.govresearchgate.net This saturated necine base serves as a precursor for the more common unsaturated necine bases. nih.gov

Post-Core Modifications and Diversification Pathways

The immense structural diversity of PAs arises from a series of modifications to the initial necine base core. nih.gov These modifications include desaturations, hydroxylations, and ultimately, esterification with necic acids. nih.gov

Desaturation and Hydroxylation: The saturated necine base, 1-hydroxymethylpyrrolizidine, can undergo desaturation to introduce a double bond at the C1-C2 position, forming supinidine. nih.gov Subsequent hydroxylation at the C7 position leads to the formation of retronecine, one of the most common necine bases. nih.govresearchgate.net Other hydroxylations can also occur at various positions on the ring system. nih.gov

The formation of This compound would represent a specific modification of the hexahydro-1H-pyrrolizine core. While the precise enzymatic steps leading to the ethylidene group are not explicitly detailed in the current literature for this specific compound, it is likely formed through a series of enzymatic reactions acting on a precursor necine base. The formation of an ethylidene group in natural products can occur through various biochemical transformations, such as the dehydration of an ethyl-hydroxy intermediate or the isomerization of a vinyl group.

Esterification with Necic Acids: The final step in the biosynthesis of most PAs is the esterification of the necine base with one or more necic acids. nih.gov These necic acids themselves have diverse biosynthetic origins, often derived from amino acids such as isoleucine and valine. nih.gov The esterification is likely catalyzed by specific acyltransferases. nih.gov

| Modification Type | Enzyme Class (Putative) | Precursor Necine Base | Modified Necine Base Example |

| Desaturation | Dehydrogenase | 1-Hydroxymethylpyrrolizidine | Supinidine |

| Hydroxylation | P450 Monooxygenase | Supinidine | Retronecine |

| Esterification | Acyltransferase | Retronecine | Senecionine (esterified with senecic acid) |

Spatiotemporal Regulation of Biosynthesis

The biosynthesis of PAs is under strict genetic and developmental control. researchgate.net In many plant species, the synthesis of the necine base is localized in the roots. mdpi.com From the roots, the PAs, often in their N-oxide form, are transported via the phloem to other parts of the plant, such as the leaves and flowers, where they are stored and may undergo further modifications. researchgate.net The expression of biosynthetic genes, such as that for homospermidine synthase, is often tissue-specific and can be induced by factors like herbivory.

Microbial Biosynthesis of Pyrrolizidine Alkaloid-like Structures

While the biosynthesis of PAs is predominantly studied in plants, some bacteria have also been found to produce compounds with a pyrrolizidine core. nih.govresearchgate.net The microbial biosynthetic pathways for these PA-like structures can differ significantly from those in plants. For instance, in some bacteria, the pyrrolizidine ring is assembled by non-ribosomal peptide synthetases (NRPSs). researchgate.net These microbial pathways highlight the convergent evolution of biosynthetic strategies to produce structurally similar defensive compounds.

Structural Elucidation and Stereochemical Analysis of 2 Ethylidenehexahydro 1h Pyrrolizine

Spectroscopic Techniques for Structural Assignment

The precise atomic connectivity of 2-Ethylidenehexahydro-1H-pyrrolizine is established through a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to identify the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolizidine (B1209537) core and the ethylidene group. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the vinylic proton of the ethylidene group would resonate at a characteristic downfield position. Coupling constants (J-values) between adjacent protons provide crucial information about the dihedral angles and thus the stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their hybridization state. The sp² hybridized carbons of the ethylidene double bond would be readily identifiable by their characteristic chemical shifts in the downfield region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyrrolizidine Core CH | 1.5 - 3.5 | 30 - 60 |

| Pyrrolizidine Core CH₂ | 1.5 - 3.5 | 25 - 50 |

| Ethylidene =CH- | 5.0 - 5.5 | 110 - 120 |

| Ethylidene -CH₃ | 1.6 - 1.8 | 12 - 18 |

| Ethylidene =C< | - | 135 - 145 |

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Pyrrolizidine alkaloids often exhibit characteristic fragmentation patterns, which can aid in the identification of the core structure. The fragmentation of this compound would likely involve cleavages within the pyrrolizidine ring system and the loss of the ethylidene group.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies would include:

C-H stretching: Bands corresponding to sp³ and sp² hybridized C-H bonds would be observed.

C=C stretching: A characteristic absorption band for the exocyclic carbon-carbon double bond of the ethylidene group would be present.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the pyrrolizidine ring would also be evident.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| sp³ C-H Stretch | 2850 - 3000 |

| sp² C-H Stretch | 3010 - 3100 |

| C=C Stretch | 1640 - 1680 |

| C-N Stretch | 1020 - 1250 |

Determination of Configuration and Conformation

The configuration of the ethylidene double bond can be determined using Nuclear Overhauser Effect (NOE) NMR experiments. For the (Z)-isomer, an NOE would be expected between the vinylic proton and the adjacent protons on the pyrrolizidine ring, whereas for the (E)-isomer, the NOE would be observed between the methyl group protons and the adjacent ring protons.

The conformation of the fused five-membered rings of the pyrrolizidine core is typically a puckered, non-planar arrangement. The specific conformation can be elucidated through detailed analysis of proton-proton coupling constants and NOE data. Computational modeling is often used in conjunction with experimental data to determine the most stable conformations. The substitution at the 2-position with an ethylidene group will influence the conformational preferences of the pyrrolizidine ring system.

Chiral Resolution and Enantiomeric Purity Assessment

This compound is a chiral molecule and can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual biological activities. Chiral resolution is typically achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Once the enantiomers are separated, their enantiomeric purity can be assessed. This is often expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other. The enantiomeric purity is determined by comparing the peak areas of the two enantiomers in the chromatogram obtained from chiral chromatography. Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also been shown to be an effective technique for the separation and analysis of chiral pyrrolizidine alkaloids.

Chemical Transformations and Reactivity of 2 Ethylidenehexahydro 1h Pyrrolizine

Reactions Involving the Ethylidene Double Bond

The exocyclic double bond in 2-Ethylidenehexahydro-1H-pyrrolizine is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is central to many of its chemical transformations.

One of the fundamental reactions of the ethylidene group is hydrogenation . This process typically involves the use of a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction proceeds to saturate the double bond, yielding the corresponding 2-ethylhexahydro-1H-pyrrolizine. The specific conditions, including catalyst choice, solvent, temperature, and pressure, can be tailored to optimize the reaction yield and selectivity.

Another important transformation is epoxidation , which introduces an epoxide ring at the site of the double bond. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. The resulting epoxide is a versatile intermediate that can undergo further nucleophilic ring-opening reactions.

The ethylidene moiety can also participate in hydroboration-oxidation reactions. Treatment with a borane reagent like borane-tetrahydrofuran complex (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.

Furthermore, the electron-rich nature of the double bond, influenced by the adjacent nitrogen atom, allows it to act as a nucleophile in Michael addition reactions. In the presence of a suitable Michael acceptor, such as an α,β-unsaturated carbonyl compound, a new carbon-carbon bond is formed at the β-position of the acceptor.

Below is a table summarizing these key reactions of the ethylidene double bond:

| Reaction Type | Reagents and Conditions | Product |

| Hydrogenation | H₂, Pd/C or PtO₂, Solvent (e.g., Ethanol) | 2-Ethylhexahydro-1H-pyrrolizine |

| Epoxidation | m-CPBA, Solvent (e.g., CH₂Cl₂) | 2-(Oxiran-2-yl)hexahydro-1H-pyrrolizine |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(Hexahydro-1H-pyrrolizin-2-yl)ethan-1-ol |

| Michael Addition | Michael Acceptor (e.g., Methyl vinyl ketone), Base | Adduct of 1,4-addition |

Transformations of the Pyrrolizine Nitrogen Atom (e.g., N-oxidation)

The tertiary nitrogen atom in the pyrrolizine ring is a nucleophilic and basic center, making it a key site for chemical modification.

A primary transformation of the pyrrolizine nitrogen is N-oxidation . This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The product of this reaction is the corresponding this compound N-oxide. N-oxidation significantly alters the electronic and steric properties of the molecule, which can influence its biological activity and subsequent reactivity. Pyrrolizidine (B1209537) alkaloid N-oxides are often found in nature alongside their tertiary amine counterparts.

The resulting N-oxides can undergo further reactions. For instance, they can be reduced back to the parent tertiary amine using appropriate reducing agents. The N-oxide functionality can also direct or influence the reactivity of other parts of the molecule.

The following table outlines the N-oxidation of this compound:

| Reaction Type | Reagents and Conditions | Product |

| N-Oxidation | H₂O₂ or m-CPBA, Solvent (e.g., Methanol) | This compound N-oxide |

Ring System Modifications and Derivatization

Modifications to the pyrrolizine ring system itself, beyond transformations of the ethylidene group or the nitrogen atom, allow for the synthesis of a diverse range of derivatives. These modifications can involve reactions that alter the ring structure or introduce new functional groups.

While specific examples for this compound are not extensively documented, general strategies for the derivatization of the pyrrolizidine core can be inferred. These can include reactions such as α-functionalization adjacent to the nitrogen atom or ring-opening reactions under specific conditions.

Derivatization can also be achieved by leveraging the reactivity of the products from the initial transformations. For example, the alcohol generated from the hydroboration-oxidation of the ethylidene double bond can be further functionalized through esterification or etherification. Similarly, the epoxide from the epoxidation reaction serves as a key intermediate for the introduction of various nucleophiles, leading to a wide array of substituted derivatives.

Reactivity Towards Various Reagents and Conditions

Electrophiles: The ethylidene double bond is the primary site of attack for electrophiles, leading to addition reactions. The nitrogen atom can also act as a nucleophile and react with electrophiles, particularly alkylating agents, to form quaternary ammonium salts.

Nucleophiles: The parent molecule is generally not susceptible to direct nucleophilic attack. However, intermediates such as the epoxide derived from the ethylidene group are highly reactive towards nucleophiles.

Oxidizing Agents: As discussed, oxidizing agents readily attack both the ethylidene double bond (to form epoxides) and the nitrogen atom (to form N-oxides).

Reducing Agents: The ethylidene double bond can be reduced to a single bond. If other reducible functional groups were present in a derivative, their reduction would also be possible.

Acids and Bases: The tertiary nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids. The stability of the molecule can be affected by strong acidic or basic conditions, which could potentially lead to rearrangement or degradation.

The specific outcome of any reaction will be dependent on the nature of the reagent, the reaction conditions employed, and the inherent reactivity of the this compound molecule.

Analytical Methodologies for the Detection and Quantification of 2 Ethylidenehexahydro 1h Pyrrolizine

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic methods are central to the analysis of pyrrolizidine (B1209537) alkaloids, providing the necessary separation of these compounds from complex sample matrices and from each other. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques, often coupled with mass spectrometry (MS) for sensitive and selective detection. uva.es

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. However, its application to pyrrolizidine alkaloids like 2-Ethylidenehexahydro-1H-pyrrolizine can be limited by the low volatility and thermal instability of these compounds. To overcome these limitations, a derivatization step is often required to increase the volatility and thermal stability of the analytes. uva.es For instance, a common approach involves the reduction of unsaturated PAs to their corresponding backbone structures, followed by derivatization with reagents like heptafluorobutyric anhydride before GC-MS analysis. researchgate.net

A typical GC-MS method for PA analysis would involve:

Sample Preparation: Extraction of the analyte from the sample matrix, followed by a clean-up step using techniques like solid-phase extraction (SPE). researchgate.net

Derivatization: Chemical modification of the analyte to enhance its volatility.

GC Separation: Separation of the derivatized analyte from other components on a capillary column.

MS Detection: Detection and quantification of the analyte based on its mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of pyrrolizidine alkaloids. uva.es This preference is due to several advantages over GC-MS, including the ability to analyze a wider range of PAs without the need for derivatization, higher sensitivity, and greater selectivity. uva.eslcms.cz

The LC-MS/MS workflow for analyzing this compound would generally include:

Sample Preparation: An initial extraction, often using an acidic solution, followed by a purification step, commonly with solid-phase extraction (SPE) cartridges. nih.govresearchgate.net

LC Separation: The separation of the target analyte from other compounds in the extract is typically achieved on a reverse-phase column, such as a C18 column. nih.govshimadzu.com A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used. nih.govshimadzu.com

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted analysis, which provides high selectivity and sensitivity for the quantification of specific PAs. shimadzu.comresearchgate.net

| Technique | Advantages | Disadvantages | Typical Application |

| GC-MS | High resolution, established libraries for identification. | Requires derivatization for most PAs, potential for thermal degradation. | Analysis of specific, volatile, or derivatized PAs. |

| LC-MS/MS | High sensitivity and selectivity, no derivatization needed, suitable for a wide range of PAs. | Matrix effects can influence ionization, higher equipment cost. | Routine monitoring and quantification of PAs in complex matrices like food and herbal products. uva.eslcms.cz |

Spectrometric Detection and Characterization

Mass spectrometry is the primary spectrometric technique for the detection and characterization of pyrrolizidine alkaloids due to its high sensitivity and specificity. researchgate.net When coupled with chromatographic separation, MS allows for the unambiguous identification and quantification of target analytes like this compound, even at low concentrations. lcms.cz

In tandem mass spectrometry (MS/MS), precursor ions corresponding to the molecular weight of the target PA are selected and fragmented to produce characteristic product ions. This process enhances the selectivity of the analysis, as the detection is based on specific precursor-to-product ion transitions. lcms.cz For structural elucidation and identification of unknown PAs, high-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap mass spectrometry, are employed.

Other spectrometric techniques like nuclear magnetic resonance (NMR) spectroscopy can also be used for the structural characterization of isolated PAs, but they are less commonly used for routine quantification due to lower sensitivity compared to MS. uva.es

Validation of Analytical Procedures for Pyrrolizidine Alkaloids

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the results. For pyrrolizidine alkaloids, validation is typically performed according to internationally recognized guidelines, such as those from SANTE or the AOAC. nih.govresearchgate.net The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standard solutions at different concentrations and assessing the coefficient of determination (R²) of the resulting calibration curve, which should ideally be greater than 0.99. nih.govresearchgate.net

Accuracy (Recovery): The closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte that is recovered. Acceptable recovery rates are generally within the range of 70-120%. nih.govshimadzu.com

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). Repeatability refers to the precision under the same operating conditions over a short interval of time, while reproducibility assesses the precision under different conditions (e.g., different analysts, different equipment). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netshimadzu.com

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 nih.govresearchgate.net |

| Accuracy (Recovery) | 70-120% nih.govshimadzu.com |

| Precision (RSD) | < 20% |

| Limit of Quantification (LOQ) | Dependent on regulatory requirements and analytical needs. |

Method Development for Specific Isomers of this compound

The presence of numerous isomers and epimers is a significant challenge in the analysis of pyrrolizidine alkaloids. nih.gov These isomers often have the same mass and similar fragmentation patterns in the mass spectrometer, making their differentiation by MS alone difficult. Therefore, chromatographic separation is crucial for the accurate quantification of individual isomers.

Developing analytical methods for the specific isomers of this compound would require a focus on optimizing the chromatographic separation. This can be achieved by:

Column Selection: Testing different stationary phases (e.g., C18, phenyl-hexyl) and column dimensions to improve resolution.

Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and additives to enhance the separation of isomeric compounds.

Gradient Elution Profile: Fine-tuning the gradient elution program to maximize the separation between closely eluting isomers.

In cases where isomers are still not fully resolved by conventional LC, advanced techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry could be explored. nih.gov IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can help to resolve co-eluting isomers. nih.gov The development of methods for specific isomers is essential for accurate risk assessment, as the toxicity of PAs can vary significantly between different isomeric forms.

Theoretical and Computational Chemistry Studies on 2 Ethylidenehexahydro 1h Pyrrolizine

Conformational Analysis and Energy Landscapes

A comprehensive understanding of the three-dimensional structure of 2-Ethylidenehexahydro-1H-pyrrolizine is fundamental. Conformational analysis would be the first step in its theoretical investigation. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

Methodology:

Potential Energy Surface (PES) Scanning: By systematically rotating the rotatable bonds within the molecule, a potential energy surface can be mapped. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

Molecular Mechanics (MM): This method provides a rapid way to explore the conformational space and identify a large number of potential low-energy structures.

Quantum Mechanics (QM): Higher-level quantum mechanical methods, such as Density Functional Theory (DFT), would then be used to optimize the geometries and calculate the energies of the conformers identified by molecular mechanics. This provides more accurate energy rankings and structural parameters.

Expected Research Findings: A detailed conformational analysis would reveal the preferred three-dimensional shapes of this compound. The resulting energy landscape would illustrate the relative populations of each conformer at a given temperature and the energy barriers for interconversion between them. This information is crucial as the biological activity of a molecule is often dependent on its specific conformation.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a deep understanding of the electron distribution within a molecule, which governs its chemical properties and reactivity.

Methodology:

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that can accurately predict various electronic properties. Calculations would typically employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

Ab initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized, although they are more computationally expensive.

Key Electronic Properties to be Investigated:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, providing insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

A hypothetical data table summarizing the kind of results expected from such calculations is presented below:

| Property | Calculated Value |

| Energy of HOMO | Value in eV |

| Energy of LUMO | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Total Energy | Value in Hartrees |

Reaction Mechanism Predictions for Synthetic and Biosynthetic Pathways

Computational chemistry can be a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including both laboratory syntheses and natural biosynthetic pathways.

Methodology:

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can confirm that a located transition state correctly connects the reactants and products of a specific reaction step.

Synthetic Pathways: For the synthesis of this compound, computational studies could be used to compare different proposed synthetic routes. By calculating the energy profiles for each pathway, the most efficient and highest-yielding route could be predicted, thus guiding experimental efforts.

Biosynthetic Pathways: In nature, pyrrolizidine (B1209537) alkaloids are synthesized through complex enzymatic reactions. Computational modeling could help to elucidate the mechanism of the enzymes involved in the biosynthesis of the this compound core. This would involve modeling the substrate within the enzyme's active site and calculating the energy profile for the catalyzed reaction.

Molecular Modeling of Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins and DNA, is crucial for predicting its biological activity and potential toxicity.

Methodology:

Molecular Docking: This computational technique predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. Docking simulations would place this compound into the binding site of a target protein and score the different binding poses based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between molecules over time. An MD simulation of the this compound-protein complex obtained from docking would allow for the assessment of the stability of the binding pose and a more detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Expected Insights: These modeling studies could identify potential biological targets for this compound and provide a detailed picture of the key amino acid residues involved in the binding. This information is invaluable for understanding its mechanism of action and for the rational design of new molecules with specific biological functions.

A hypothetical interactive data table summarizing potential molecular docking results is shown below:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein A | -X.X | Amino Acid 1, Amino Acid 2 |

| Protein B | -Y.Y | Amino Acid 3, Amino Acid 4 |

| Protein C | -Z.Z | Amino Acid 5, Amino Acid 6 |

Future Directions and Emerging Research Avenues for 2 Ethylidenehexahydro 1h Pyrrolizine

Development of Novel and Sustainable Synthetic Routes

The synthesis of the pyrrolizidine (B1209537) core and its derivatives has been a long-standing objective in organic chemistry, driven by the need for analytical standards and the exploration of potential biological activities. iastate.edukib.ac.cn Future efforts are increasingly focused on developing more efficient, stereoselective, and sustainable synthetic routes.

Emerging strategies that could be applied to the synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine and its analogues include:

Biocatalytic Cascades: The use of enzymes like transaminases and reductive aminases in one-pot cascade reactions presents a powerful, green alternative to traditional methods. researchgate.net A potential route could involve an initial enzymatic reductive amination of a suitable diketone precursor, which would then undergo spontaneous intramolecular cyclization to form a pyrrolinium cation, followed by a second enzymatic reduction to yield the bicyclic core. researchgate.net

Intramolecular Cycloaddition and Coupling Reactions: Advanced methods such as the aza-Cope–Mannich reaction, which combines a nih.govnih.gov-sigmatropic rearrangement with an iminium cation cyclization, offer powerful control over stereochemistry for building the bicyclic system. sci-hub.cat Similarly, intramolecular allylstannane cyclizations and reductive coupling reactions provide novel ways to form the core structure. acs.orgresearchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates like L-xylose, allows for the construction of enantiopure pyrrolizidine alkaloids. nih.gov This approach is critical for synthesizing specific stereoisomers to study their unique biological activities.

These modern synthetic strategies prioritize atom economy, reduce the number of steps, and provide high stereochemical control, aligning with the principles of sustainable chemistry.

| Synthetic Strategy | Key Features | Potential Advantages for Sustainability |

| Biocatalytic Cascades | Utilizes enzymes (e.g., transaminases, reductive aminases) in a one-pot reaction. researchgate.net | Operates under mild conditions (aqueous environment, room temperature), highly selective, reduces waste from protecting groups. |

| Aza-Cope–Mannich Reaction | Tandem cationic aza-Cope rearrangement and Mannich cyclization. sci-hub.cat | Forms multiple bonds and stereocenters in a single, highly convergent step, increasing overall efficiency. |

| Intramolecular Coupling | Reductive coupling or allylstannane cyclizations to form the second ring. acs.orgresearchgate.net | Can create the bicyclic core from a linear precursor with high stereoselectivity. |

| Chiral Pool Synthesis | Starts from naturally occurring, enantiomerically pure molecules (e.g., amino acids, sugars). nih.gov | Avoids difficult chiral resolution steps and ensures the synthesis of a single, desired stereoisomer. |

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of pyrrolizidine alkaloids is understood in broad strokes, but critical enzymatic steps remain uncharacterized. The pathway begins with the amino acid arginine, which is converted to putrescine and spermidine. nih.govwikipedia.org The first committed step is the formation of homospermidine, catalyzed by the well-studied enzyme homospermidine synthase (HSS). nih.gov

However, significant gaps in knowledge exist beyond this point:

Oxidation and Cyclization: Homospermidine is oxidized, likely by a copper-dependent diamine oxidase, to initiate cyclization into pyrrolizidine-1-carbaldehyde. nih.gov The precise enzymes catalyzing this oxidation and the subsequent Mannich-type reaction for the second ring closure have not been definitively identified. nih.gov Spontaneous cyclization is considered unlikely because it would produce a mixture of stereoisomers, whereas plants typically produce specific ones, implying enzymatic control. nih.gov

Necine Base Modification: Following the formation of the initial saturated alcohol (1-hydroxymethylpyrrolizidine), further modifications such as desaturation to create the toxic 1,2-unsaturated double bond, as well as hydroxylations at various positions, are required to produce the diverse array of necine bases like retronecine. nih.govresearchgate.net The specific dehydrogenases, oxidases, or P450 monooxygenases responsible for these crucial transformations are largely unknown.

Future research employing transcriptomics, proteomics, and gene silencing techniques in PA-producing plants is essential to identify the genes and characterize the enzymes that fill these biosynthetic gaps. This knowledge is fundamental to understanding how plants create such a wide diversity of chemical defenses.

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The detection of PAs in complex matrices like food, animal feed, and herbal products is a significant analytical challenge due to their low concentrations and vast structural diversity, including numerous isomers. nih.gov Future research will focus on enhancing the sensitivity and selectivity of analytical methods.

Trace Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the sensitive and selective quantification of PAs. nih.govresearchgate.net Optimized sample preparation, often involving solid-phase extraction (SPE) with cation exchange cartridges, allows for the detection of PAs at levels as low as micrograms per kilogram (µg/kg). mdpi.comwaters.com

Isomer Differentiation: A major hurdle in PA analysis is the differentiation of co-eluting structural isomers and stereoisomers, which often have identical mass spectra. Advanced techniques are being developed to overcome this:

High-Resolution Chromatography: The use of advanced HPLC columns, such as those with polar C18 phases, can improve the chromatographic separation of some isomeric pairs. sciex.com Furthermore, two-dimensional LC systems, sometimes coupling a standard C18 column with a chiral column, can achieve separation of complex isomer mixtures that are unresolvable in a single run. researchgate.net

Differential Mobility Spectrometry (DMS): This technique, also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is coupled with mass spectrometry to separate ions in the gas phase based on their shape and size. It can resolve isomeric PAs that are chromatographically inseparable, providing an additional layer of selectivity. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not used for trace analysis, 1D and 2D NMR techniques are indispensable for the unambiguous structural elucidation of newly isolated PAs and for differentiating their relative configurations. nih.govresearchgate.net

| Technique | Application | Strengths | Limitations |

| LC-MS/MS | Trace quantification of known PAs in complex matrices. nih.govmdpi.com | High sensitivity (µg/kg levels), high throughput, excellent for target analysis. shimadzu.com | Struggles to differentiate co-eluting isomers without specialized methods. sciex.com |

| High-Resolution LC | Separation of PA isomers prior to MS detection. sciex.comresearchgate.net | Can resolve some critical isomer pairs, improving accuracy. | May not resolve all isomers; requires longer run times. |

| LC-DMS-MS/MS | Separation of gas-phase ions of co-eluting isomers. sciex.com | Provides an orthogonal separation mechanism based on ion mobility, resolving isomers without chromatography. | Requires specialized instrumentation. |

| NMR Spectroscopy | Unambiguous structure determination of pure compounds. nih.gov | Provides detailed structural and stereochemical information. researchgate.net | Low sensitivity, requires pure, isolated compounds in milligram quantities. |

Exploration of New Chemical Transformations and Derivative Synthesis

The native this compound structure serves as a scaffold for creating novel derivatives with potentially new or modified biological activities. Future research will explore various chemical transformations to expand the chemical space of this compound class.

Key areas of exploration include:

Esterification and Analogue Synthesis: The biological activity of many PAs is determined by the necic acids esterified to the necine base. nih.gov Synthetically esterifying the pyrrolizidine core with a library of novel acids can generate new compounds for biological screening. core.ac.uk Furthermore, the synthesis of simplified analogues, such as monocyclic "synthanecines," can help identify the core structural features required for a specific activity. core.ac.uk

Bioisosteric Replacement: Introducing elements like fluorine can dramatically alter a molecule's properties, including its metabolic stability and binding affinity. bioorganica.com.ua The synthesis of fluorinated derivatives of this compound represents a promising avenue for developing compounds with unique pharmacological profiles.

Modifying the Exocyclic Double Bond: The ethylidene group is a key feature of the target molecule. Chemical transformations such as hydrogenation, oxidation, or addition reactions across this double bond could yield a variety of new derivatives with different conformations and reactivities.

Interdisciplinary Research with Plant Biology and Ecology

Understanding the role of this compound requires moving beyond the laboratory and into the complex world of ecological interactions. An interdisciplinary approach combining chemistry, plant biology, and ecology is crucial for elucidating its function in nature.

Future research should focus on:

Plant-Herbivore Interactions: PAs are a cornerstone of plant chemical defense, effectively deterring many generalist herbivores. researchgate.netfrontiersin.org Studies are needed to determine the specific effect of this compound on a range of herbivores to understand its place in the plant's defensive arsenal. Interactions with other plant metabolites, such as chlorogenic acid, can lead to synergistic or antagonistic effects, a phenomenon that warrants further investigation. frontiersin.org

Sequestration by Specialist Insects: Many specialist insects, particularly in the order Lepidoptera (moths and butterflies), have evolved the ability to safely sequester PAs from their host plants. wikipedia.organnualreviews.org These sequestered compounds are then used by the insect for its own defense against predators. wikipedia.orgnih.gov Research is needed to see if specialist herbivores of plants producing this compound also sequester this specific alkaloid and whether it confers a protective advantage.

Microbial Interactions: The role of PAs in defending plants against microbial pathogens is an emerging area of research. nih.gov In vitro studies have shown that PAs can have anti-fungal and anti-bacterial properties, suggesting they may play a role in protecting plants, particularly the roots, from soil-borne pathogens. nih.govwur.nl The specific antimicrobial activity of this compound is a completely unexplored but potentially significant research avenue.

By integrating detailed chemical analysis with controlled ecological experiments, researchers can build a comprehensive picture of the evolutionary pressures that led to the production of this compound and its precise role in the ecosystem.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.